molecular formula C10H20O3 B599918 p-Menthane-1,3,8-triol CAS No. 155348-06-4

p-Menthane-1,3,8-triol

Cat. No. B599918
CAS RN: 155348-06-4
M. Wt: 188.267
InChI Key: JRNAYJOJYCECDH-UHFFFAOYSA-N
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Description

P-Menthane-1,3,8-triol, also known as para-menthane-3,8-diol, PMD, or menthoglycol, is an organic compound classified as a diol and a terpenoid . It is colorless and its name reflects the hydrocarbon backbone, which is that of p-menthane . It is isolated from the herbs of Mentha canadensis L .


Synthesis Analysis

Two diastereoisomers of the new, potentially insecticidal ‘p-menthane-3,8,9-triol’ have been synthesized from (–)-isopulegol by both conventional dihydroxylation and catalytic Sharpless dihydroxylation . Another study showed that the diastereomeric repellents of p-menthane-3,8-diol were produced from citronellal by treatment with 0.25% sulfuric acid at 50 °C for 11 h to give 97.9% conversion and 92.3% selectivity .


Molecular Structure Analysis

The compound crystallizes in the monoclinic crystal system with the space group P2 1, having cell parameters a = 8.533(2) Å, b = 10.388(2) Å, c = 6.195(2)°A, β = 92.17(1)° . The structure has been solved by direct methods and refined up to R = 0.076 .


Chemical Reactions Analysis

The formation of PMD is preferred over catalysts with weaker acid sites, whereas isopulegol was more easily formed over stronger acid sites .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 188.26 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . Its exact mass is 188.14124450 g/mol . It has a topological polar surface area of 60.7 Ų .

Scientific Research Applications

Botanical Mosquito Repellent

p-Menthane-1,3,8-triol, identified here as PMD, is a monoterpene derived from the distillation of leaves from the lemon-scented gum tree (Corymbia citriodora). It has been recognized and endorsed by the U.S. Centers for Disease Control and Prevention (CDC) as an effective mosquito repellent with efficacy comparable to DEET. Research highlights PMD's significant repellent activity against various mosquito species including Aedes, Anopheles, Culex, and Ochlerotatus. The CDC's endorsement is based on comprehensive reviews and original data from field and laboratory studies showcasing PMD's potential as a DEET alternative for public health applications (Carroll & Loye, 2006).

Antimicrobial Activity of p-Cymene

p-Cymene, a related monoterpene, demonstrates a broad range of biological activities including antimicrobial effects. It is a major component of essential oils used in traditional medicine as antimicrobial agents. Scientific studies have extensively investigated the antimicrobial efficacy of p-cymene alone and as part of plant extracts, highlighting its potential in addressing the need for new substances with antimicrobial properties to combat communicable diseases. Despite its prominence in traditional uses, further studies are encouraged to validate p-cymene's in vivo efficacy and safety for human healthcare and biomedical applications (Marchese et al., 2017).

Mechanism of Action

Target of Action

p-Menthane-1,3,8-triol is a natural insect repellent derived from the leaves of the lemon eucalyptus plant . Its primary targets are a variety of insects, including mosquitoes, ticks, and other biting insects .

Mode of Action

The mechanism of action of this compound as an insect repellent lies in its strong odor and chemical composition . It has a distinctive smell that insects find unpleasant, acting as a deterrent . When applied to the skin or clothing, it creates a barrier that insects are inclined to avoid . Furthermore, it has been found to interfere with the sensory receptors of insects, disrupting their ability to locate and target potential hosts .

Biochemical Pathways

The biosynthesis of this compound in the genus Mentha occurs exclusively in specialized anatomical structures called glandular trichomes . Specifically, the pathway is expressed in secretory cells, which form an eight-celled disk within glandular trichomes .

Pharmacokinetics

It is generally considered safe for human use, and excessive use may cause skin allergic reactions . The dosage should be appropriately controlled, and the frequency of use should be adjusted according to individual circumstances .

Result of Action

This compound has antimicrobial, analgesic, and anti-inflammatory effects . It can be used in toothpaste, mouthwash, chewing gum, mouth spray, and other products to provide a cooling sensation and fresh breath .

Action Environment

The action of this compound can be influenced by environmental factors. For example, it is more effective in repelling insects when applied to the skin or clothing . .

Safety and Hazards

After inhalation, it is recommended to remove to fresh air; if breathing is difficult, give oxygen; if breathing stops, give artificial respiration . After skin contact, flush with copious amounts of water; remove contaminated clothing and shoes; call a physician . After eye contact, check for and remove contact lenses and flush with copious amounts of water; assure adequate flushing by separating the eyelids with fingers; call a physician . After swallowing, if swallowed, do NOT induce vomiting, wash out mouth with copious amounts of water; call a physician .

Future Directions

The development of effective and safe repellents against arthropods is very important, because there are no effective vaccines against arthropod-borne viruses (arboviruses) and parasites . Therefore, the future direction of p-Menthane-1,3,8-triol could be focused on its potential use as a natural and safer alternative to synthetic repellents .

properties

IUPAC Name

4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-9(2,12)7-4-5-10(3,13)6-8(7)11/h7-8,11-13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNAYJOJYCECDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C(C1)O)C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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